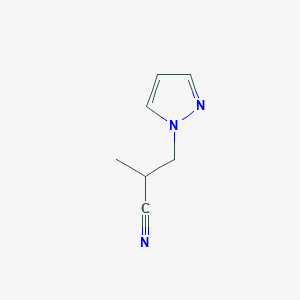
2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methyl-3-(1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the empirical formula C7H10N2O2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-based compounds, such as “2-methyl-3-(1H-pyrazol-1-yl)propanenitrile”, often involves the condensation of acetylenic ketones with appropriate primary amines . The yield and properties of the synthesized compounds can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of “2-methyl-3-(1H-pyrazol-1-yl)propanenitrile” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The specific arrangement of atoms and bonds in the molecule can be represented by a SMILES string or an InChI string .Chemical Reactions Analysis
The chemical reactivity of “2-methyl-3-(1H-pyrazol-1-yl)propanenitrile” and similar compounds can be influenced by the presence of the pyrazole ring. For example, the pyrazole ring can participate in various chemical reactions, such as cyclocondensation .Physical And Chemical Properties Analysis
“2-methyl-3-(1H-pyrazol-1-yl)propanenitrile” is a solid compound . Its physical and chemical properties, such as melting point, boiling point, and density, can be influenced by its molecular structure .Future Directions
The future directions for research on “2-methyl-3-(1H-pyrazol-1-yl)propanenitrile” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, due to their diverse biological activities, pyrazole-based compounds could be investigated for potential use in the development of new drugs .
properties
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQNVUEYPPHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1H-pyrazol-1-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

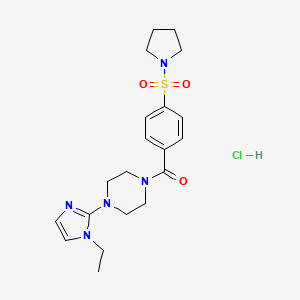


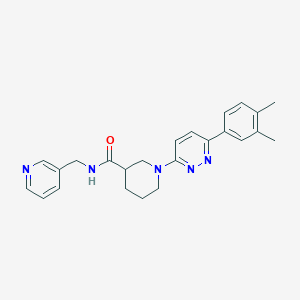
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)
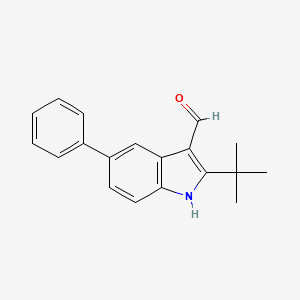
![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)

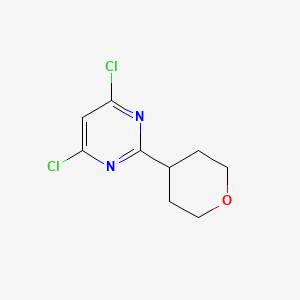
![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
![N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2396325.png)

![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)